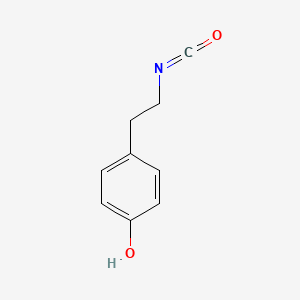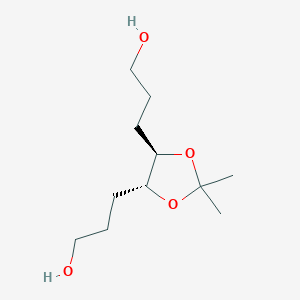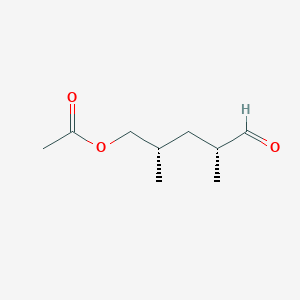
4-(2-Isocyanatoethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Isocyanatoethyl)phenol is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a phenol group substituted with an isocyanatoethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isocyanatoethyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which is subsequently treated with an amine to yield the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized temperature and pressure conditions. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Isocyanatoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isocyanate group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of phenol.
Aplicaciones Científicas De Investigación
4-(2-Isocyanatoethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and advanced materials through click chemistry reactions.
Biology: The compound is explored for its potential in bioconjugation and immobilization of biomolecules on surfaces.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 4-(2-Isocyanatoethyl)phenol involves the reactivity of its isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymerization and surface modification. The phenol group can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall functionality.
Comparación Con Compuestos Similares
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Nitrophenol: A phenol derivative with a nitro group at the para position.
4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.
Uniqueness: 4-(2-Isocyanatoethyl)phenol is unique due to the presence of both a reactive isocyanate group and a phenol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.
Propiedades
Número CAS |
132740-46-6 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
4-(2-isocyanatoethyl)phenol |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 |
Clave InChI |
UHZCPBRALDCPOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN=C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)


![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
